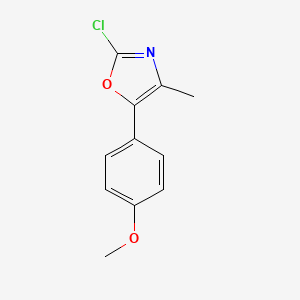
2-Amino-6-phthalimidopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-phthalimidopyridine is a compound that belongs to the class of phthalimides, which are known for their diverse biological activities and applications in various fields. Phthalimides are characterized by the presence of an isoindole-1,3-dione core structure, which is often functionalized to enhance their properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-6-phthalimidopyridine can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with 6-amino-2-pyridine . This reaction typically requires heating in the presence of a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the phthalimide ring.
Another method involves the use of metal-catalyzed aminocarbonylation cyclizations of ortho-dihaloarenes or ortho-haloarenes . This approach often employs palladium or copper catalysts and requires the presence of carbon monoxide as a carbonyl source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-phthalimidopyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products
Aplicaciones Científicas De Investigación
2-Amino-6-phthalimidopyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Amino-6-phthalimidopyridine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation . Additionally, its antibacterial activity may result from its interaction with bacterial enzymes, leading to the inhibition of bacterial growth .
Comparación Con Compuestos Similares
2-Amino-6-phthalimidopyridine can be compared with other similar compounds, such as:
Phthalimide: The parent compound, which lacks the amino-pyridyl group and has different biological activities and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C13H9N3O2 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
2-(6-aminopyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H9N3O2/c14-10-6-3-7-11(15-10)16-12(17)8-4-1-2-5-9(8)13(16)18/h1-7H,(H2,14,15) |
Clave InChI |
ONYVXFOFMZWBBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Fluorobenzoylamino)acetyl]thiophene](/img/structure/B8449280.png)
![2-((2-Ethyl-8-methyl-6-(piperazin-1-yl)imidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B8449286.png)

![2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid, hydrazide](/img/structure/B8449294.png)
![3-(3,5-Dimethoxyphenyl)-1-ethyl-7-(methylsulfanyl)-3,4-dihydropyrimido[4,5-D]pyrimidin-2(1H)-one](/img/structure/B8449300.png)
![7-Bromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-5-ylamine](/img/structure/B8449303.png)
![2-Iodo-1-(methyloxy)-3-[(2-methyl-2-propen-1-yl)oxy]benzene](/img/structure/B8449311.png)




